molecular formula C30H42N12O8S B5093906 N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid

Cat. No.: B5093906
M. Wt: 730.8 g/mol
InChI Key: SNIZLZKQWLLGBX-UHFFFAOYSA-N
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Description

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a guanidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalazinone Core: The synthesis begins with the preparation of the phthalazinone core through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Guanidine Group: The guanidine group is introduced through the reaction of the intermediate with guanidine derivatives under controlled conditions.

    Final Assembly: The final compound is assembled by coupling the phthalazinone intermediate with the guanidine derivative, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride: Shares structural similarities but differs in functional groups.

    Acetamide derivatives: Similar backbone structure but with variations in substituents.

Uniqueness

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide is unique due to its combination of a phthalazinone core and a guanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(diaminomethylideneamino)ethyl]-2-(3-ethyl-4-oxophthalazin-1-yl)acetamide;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H20N6O2.H2O4S/c2*1-2-21-14(23)11-6-4-3-5-10(11)12(20-21)9-13(22)18-7-8-19-15(16)17;1-5(2,3)4/h2*3-6H,2,7-9H2,1H3,(H,18,22)(H4,16,17,19);(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIZLZKQWLLGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN=C(N)N.CCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCN=C(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N12O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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